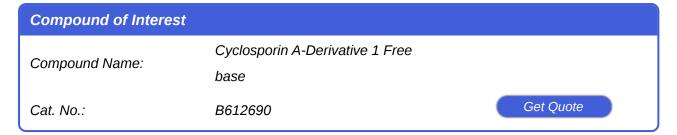


In-Depth Technical Guide: Cyclosporin A-Derivative 1 Free Base

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides core information on **Cyclosporin A-Derivative 1 Free base**, a non-immunosuppressive, linear peptide intermediate derived from Cyclosporin A. The following sections detail its key molecular properties and a conceptual workflow for its generation.

Core Molecular Data

The fundamental physicochemical properties of **Cyclosporin A-Derivative 1 Free base** are summarized below. This data is essential for experimental design, analytical characterization, and formulation development.

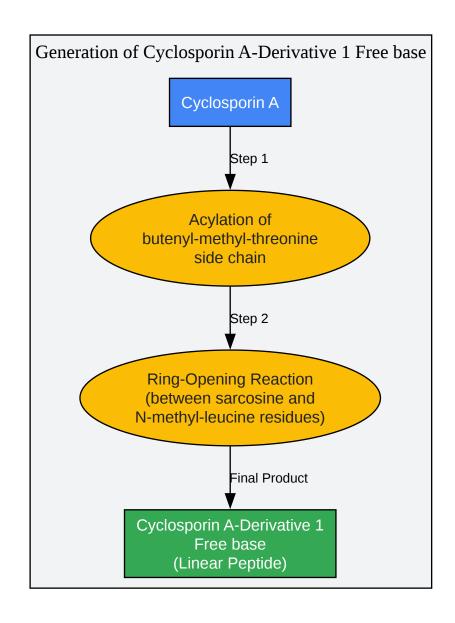


Property	Value	Reference
Molecular Weight	1276.69 g/mol	[1][2]
Molecular Formula	C65H117N11O14	[1]
CAS Number	286852-20-8	[1][2][3]
Description	A crystalline intermediate derived from the ring-opening of Cyclosporin A. It is characterized as a non-immunosuppressive, linear peptide.[1][4]	

Conceptual Generation Workflow

The generation of **Cyclosporin A-Derivative 1 Free base** involves a two-step chemical modification of the parent compound, Cyclosporin A. This process is initiated by acylation, followed by a ring-opening reaction. The resulting linear peptide structure is what defines this specific derivative.





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Caption: Conceptual workflow for the generation of Cyclosporin A-Derivative 1 Free base.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **Cyclosporin A-Derivative 1 Free base** are often proprietary and specific to the developing entity. However, a general approach based on the descriptive information available would involve the following key stages. The information for this conceptual protocol is derived from the description of the derivative as a ring-opened product of acylated Cyclosporin A.[1][4]



Synthesis

- Acylation of Cyclosporin A:
 - Dissolve Cyclosporin A in a suitable aprotic solvent.
 - Introduce an acylating agent to target the butenyl-methyl-threonine side chain. The choice
 of agent and reaction conditions (temperature, stoichiometry, catalyst) will be critical to
 ensure selective acylation.
 - Monitor the reaction progress using an appropriate analytical technique such as High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC).
 - Upon completion, quench the reaction and proceed to purification of the acylated intermediate. This may involve extraction and column chromatography.
- Ring-Opening of Acylated Cyclosporin A:
 - Subject the purified acylated Cyclosporin A to conditions that facilitate the cleavage of the peptide bond between the sarcosine and N-methyl-leucine residues. This could involve specific enzymatic or chemical cleavage methods.
 - The reaction conditions must be carefully controlled to ensure the desired ring-opening occurs without significant degradation of the linear peptide.
 - Monitor the formation of the linear peptide product via HPLC-Mass Spectrometry (HPLC-MS) to confirm the change in molecular weight and retention time.
 - Purify the final product, Cyclosporin A-Derivative 1 Free base, using techniques such as preparative HPLC to achieve high purity (>98%).[1]

Characterization

- Purity Analysis: Utilize reversed-phase HPLC (RP-HPLC) with a suitable column and mobile phase gradient to determine the purity of the final compound.[1]
- Identity Confirmation:



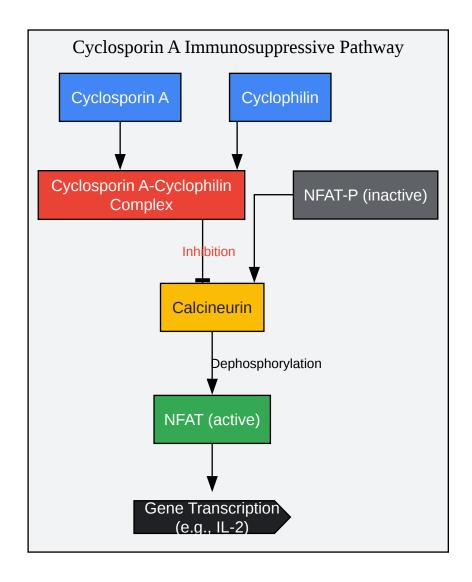
- Mass Spectrometry: Employ high-resolution mass spectrometry (HRMS) to confirm the molecular weight of 1276.69 g/mol and determine the elemental composition.[1][2]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Conduct 1H and 13C NMR to elucidate the chemical structure and confirm the linearization of the peptide and the presence of the acyl group.
- Solubility Assessment: Determine the solubility of the compound in various solvents relevant for in vitro and in vivo studies. A known solubility is in DMSO at 100 mg/mL.[1]

Signaling Pathway Considerations

As a non-immunosuppressive derivative, **Cyclosporin A-Derivative 1 Free base** is not expected to interact with the canonical calcineurin signaling pathway in the same manner as its parent compound, Cyclosporin A. The immunosuppressive action of Cyclosporin A is initiated by its binding to cyclophilin, forming a complex that inhibits calcineurin. The structural modifications in Derivative 1, particularly the ring-opening, are designed to abrogate this activity.[4]

The logical relationship for the mechanism of the parent compound is outlined below for contextual understanding.





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Caption: Simplified signaling pathway of Cyclosporin A's immunosuppressive action.

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